Biochemical Potency vs. GNE-6776
In head-to-head biochemical assays, GNE-6640 exhibits significantly greater potency against both full-length USP7 and its catalytic domain compared to its close structural analog GNE-6776 and the earlier USP7 inhibitor HBX19818. The IC50 of GNE-6640 for full-length USP7 is 0.75 μM, which is 1.8-fold lower (more potent) than GNE-6776's IC50 of 1.34 μM [1]. Against the USP7 catalytic domain, GNE-6640 achieves an IC50 of 0.43 μM, again surpassing GNE-6776 (IC50 = 0.61 μM) [1]. Both compounds vastly outperform HBX19818, which has a reported USP7 IC50 of 28.1 μM .
| Evidence Dimension | Biochemical IC50 (full-length USP7) |
|---|---|
| Target Compound Data | 0.75 μM |
| Comparator Or Baseline | GNE-6776: 1.34 μM; HBX19818: 28.1 μM |
| Quantified Difference | 1.8-fold lower IC50 vs GNE-6776; 37.5-fold lower vs HBX19818 |
| Conditions | Ubiquitin-AMC (Ub-AMC) enzymatic assay |
Why This Matters
Higher biochemical potency reduces the required compound concentration in cellular and in vivo studies, potentially minimizing off-target effects and improving the therapeutic window.
- [1] Kategaya L, Di Lello P, Rougé L, et al. USP7 small-molecule inhibitors interfere with ubiquitin binding. Nature. 2017;550(7677):534-538. View Source
